3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI)
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Overview
Description
3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) is a chemical compound with the molecular formula C6H3Cl2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a carbonyl chloride group attached to the pyridine ring, along with a chlorine atom and an oxo group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) typically involves the chlorination of 3-pyridinecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions include heating the mixture under reflux to facilitate the formation of the carbonyl chloride group. The general reaction can be represented as follows:
C6H4NO2+SOCl2→C6H3Cl2NO2+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of starting materials to the desired product. The reaction is monitored for temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 3-pyridinecarboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 3-pyridinecarboxaldehyde or 3-pyridinemethanol under appropriate conditions.
Common Reagents and Conditions
Amines: Used in substitution reactions to form amides.
Alcohols: Used in substitution reactions to form esters.
Thiols: Used in substitution reactions to form thioesters.
Water or Aqueous Base: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
3-Pyridinecarboxylic Acid: Formed from hydrolysis.
3-Pyridinecarboxaldehyde or 3-Pyridinemethanol: Formed from reduction.
Scientific Research Applications
3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: In the synthesis of biologically active compounds for research in drug discovery and development.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxylic Acid: Similar structure but lacks the carbonyl chloride group.
3-Pyridinecarboxaldehyde: Similar structure but has an aldehyde group instead of the carbonyl chloride group.
3-Pyridinemethanol: Similar structure but has a hydroxymethyl group instead of the carbonyl chloride group.
Uniqueness
3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable reagent for the preparation of various derivatives and intermediates in organic chemistry.
Properties
CAS No. |
175277-81-3 |
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Molecular Formula |
C6H3Cl2NO2 |
Molecular Weight |
192.00 g/mol |
IUPAC Name |
5-chloro-2-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-4(5(8)10)6(11)9-2-3/h1-2H,(H,9,11) |
InChI Key |
SXCSSXXDORTUBB-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC=C1Cl)C(=O)Cl |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)C(=O)Cl |
Synonyms |
3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) |
Origin of Product |
United States |
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